molecular formula C21H24N4O3S B11617008 3-[(2E)-2-benzylidene-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide

3-[(2E)-2-benzylidene-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide

Cat. No.: B11617008
M. Wt: 412.5 g/mol
InChI Key: CDWOOOZOVUWQMH-PXLXIMEGSA-N
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Description

3-[(2E)-2-benzylidene-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide is a complex organic compound that features a benzylidene group, a benzothiazole moiety, and a hydrazinyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-benzylidene-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide typically involves the following steps:

    Formation of the Benzylidene Intermediate: The initial step involves the condensation of benzaldehyde with a suitable hydrazine derivative to form the benzylidene intermediate.

    Introduction of the Benzothiazole Moiety: The benzylidene intermediate is then reacted with a benzothiazole derivative under controlled conditions to introduce the benzothiazole moiety.

    Formation of the Final Product: The final step involves the reaction of the intermediate with tert-butylpropanamide under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and benzothiazole moieties.

    Reduction: Reduction reactions can target the hydrazinyl linkage, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the benzylidene and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzylidene and benzothiazole moieties.

    Reduction: Reduced forms of the hydrazinyl linkage.

    Substitution: Substituted derivatives at the benzylidene and benzothiazole rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Biological Probes: It can be used as a probe in biological studies to investigate cellular processes.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It serves as a precursor in the production of various chemicals.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-benzylidene-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The benzylidene and benzothiazole moieties play a crucial role in binding to these targets, while the hydrazinyl linkage facilitates the formation of stable complexes. The compound may modulate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2E)-2-benzylidene-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

3-[[(E)-benzylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-tert-butylpropanamide

InChI

InChI=1S/C21H24N4O3S/c1-21(2,3)23-19(26)13-14-25(22-15-16-9-5-4-6-10-16)20-17-11-7-8-12-18(17)29(27,28)24-20/h4-12,15H,13-14H2,1-3H3,(H,23,26)/b22-15+

InChI Key

CDWOOOZOVUWQMH-PXLXIMEGSA-N

Isomeric SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=CC=C3

Canonical SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=CC=C3

Origin of Product

United States

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